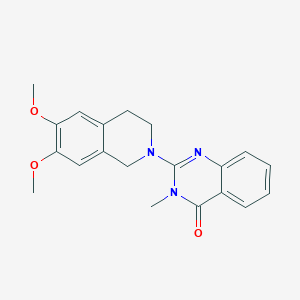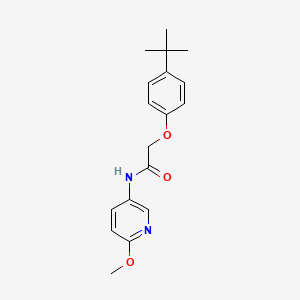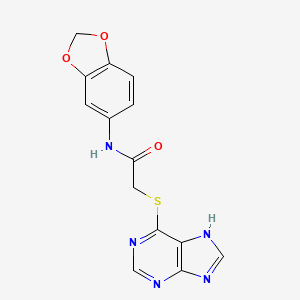
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both tetrahydroisoquinoline and quinazolinone moieties, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the Mannich reaction, where 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with formaldehyde and a suitable amine under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrogen atoms.
Mannich Reaction: As mentioned earlier, the Mannich reaction is a key step in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like ethanol or isopropanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways and enzyme activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, which can lead to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects .
Comparación Con Compuestos Similares
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Quercetin derivatives
- Benzofuran derivatives
Compared to these compounds, 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one exhibits unique structural features that contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C20H21N3O3/c1-22-19(24)15-6-4-5-7-16(15)21-20(22)23-9-8-13-10-17(25-2)18(26-3)11-14(13)12-23/h4-7,10-11H,8-9,12H2,1-3H3 |
Clave InChI |
ZBEODFKOSZDBOD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC4=CC(=C(C=C4C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B15119113.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B15119117.png)
![ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119120.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15119134.png)
![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B15119138.png)
![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B15119144.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15119149.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15119158.png)
![1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15119166.png)
![8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline](/img/structure/B15119172.png)


![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B15119193.png)
